Cas no 1053656-54-4 (Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate)

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
- 1H-Indazole-3-carboxylicacid, 6-(trifluoromethyl)-, ethyl ester
- A801210
- AG-D-18760
- AK-27426
- CTK4A3777
- FT-0645716
- KB-202263
- PubChem15980
- DTXSID80680900
- Ethyl6-(trifluoromethyl)-1H-indazole-3-carboxylate
- AKOS015853184
- 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid ethyl ester
- MFCD11109464
- SY346896
- 1053656-54-4
- Ethyl 1H-6-(trifluoromethyl)-indazole-3-carboxylate
- DB-059354
-
- インチ: InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16)
- InChIKey: ZWOVPMUDIDRACQ-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F
計算された属性
- 精确分子量: 258.06200
- 同位素质量: 258.06161202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 322
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- XLogP3: 3
じっけんとくせい
- PSA: 54.98000
- LogP: 2.75840
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM150553-1g |
ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |
1053656-54-4 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A269002280-5g |
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |
1053656-54-4 | 95% | 5g |
$1663.20 | 2023-09-04 | |
Ambeed | A880058-1g |
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |
1053656-54-4 | 95+% | 1g |
$647.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1604798-10g |
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |
1053656-54-4 | 98% | 10g |
¥24360.00 | 2024-08-09 | |
Alichem | A269002280-1g |
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |
1053656-54-4 | 95% | 1g |
$613.44 | 2023-09-04 | |
Chemenu | CM150553-1g |
ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |
1053656-54-4 | 95% | 1g |
$611 | 2021-08-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12455-10g |
ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |
1053656-54-4 | 95% | 10g |
$2050 | 2023-09-07 |
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylateに関する追加情報
Ethyl 6-(Trifluoromethyl)-1H-Indazole-3-Carboxylate: A Comprehensive Overview
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, with CAS No. 1053656-54-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the indazole class of heterocyclic compounds, which are known for their unique structural properties and diverse biological activities. The presence of the trifluoromethyl group at the 6-position and the ethyl ester group at the 3-position imparts distinctive chemical characteristics, making it a valuable molecule for research and development.
Recent studies have highlighted the potential of Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate as a lead compound in drug discovery. Its structure, particularly the indazole ring system, has been shown to exhibit promising activity against various therapeutic targets, including kinase inhibitors and anti-inflammatory agents. The trifluoromethyl group enhances the compound's stability and bioavailability, making it an attractive candidate for further exploration in preclinical studies.
The synthesis of Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring its suitability for large-scale production. The compound's chemical stability and ease of modification further enhance its utility in various synthetic pathways.
In terms of biological activity, Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate has demonstrated potent inhibitory effects on several enzymes associated with chronic diseases such as cancer and neurodegenerative disorders. For instance, recent findings indicate that this compound can effectively inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This makes it a promising candidate for the development of anticancer therapies.
Moreover, the trifluoromethyl group in Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate plays a crucial role in modulating its pharmacokinetic properties. Studies have shown that this substituent improves the compound's solubility and absorption rate, which are critical factors for its efficacy as a drug candidate. Its ability to penetrate cellular membranes efficiently further underscores its potential in targeted drug delivery systems.
From an environmental standpoint, Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate has been evaluated for its biodegradability and ecological impact. Research indicates that under controlled conditions, the compound undergoes gradual degradation without posing significant risks to aquatic or terrestrial ecosystems. This aligns with current sustainability trends in pharmaceutical development, emphasizing eco-friendly practices throughout the lifecycle of drug molecules.
In conclusion, Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with favorable pharmacokinetic properties and potent biological activity, positions it as a key player in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of drug discovery and development.
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